N-cyclohexyl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methylacetamide
Description
N-cyclohexyl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methylacetamide is a synthetic compound featuring a substituted imidazo[2,1-b]thiazole core. This heterocyclic scaffold is known for its pharmacological relevance, particularly in anticancer and enzyme inhibition studies . The compound’s structure includes a 4-ethoxyphenyl group at the 6-position of the imidazothiazole ring and an N-cyclohexyl-N-methylacetamide moiety at the 3-position.
Properties
IUPAC Name |
N-cyclohexyl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2S/c1-3-27-19-11-9-16(10-12-19)20-14-25-18(15-28-22(25)23-20)13-21(26)24(2)17-7-5-4-6-8-17/h9-12,14-15,17H,3-8,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTXUFIWSKTENS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)N(C)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Ethyl 2-Amino-4-(4-Ethoxyphenyl)thiazole-5-carboxylate
The synthesis begins with the condensation of 4-ethoxyphenacyl bromide (1.2 equiv) and ethyl 2-aminothiazole-4-carboxylate (1.0 equiv) in ethanol under reflux for 4 hours. The phenacyl bromide introduces the 4-ethoxyphenyl group, while the thiazole ester provides the carboxylate precursor for subsequent functionalization.
Reaction Conditions
Cyclization to Ethyl 6-(4-Ethoxyphenyl)imidazo[2,1-b]thiazole-3-carboxylate
Cyclization is achieved by heating the intermediate with ammonium acetate (2.0 equiv) in glacial acetic acid (5 mL/mmol) at 120°C for 6 hours. The reaction proceeds via intramolecular nucleophilic attack, forming the fused imidazo[2,1-b]thiazole system.
Key Optimization
- Dean-Stark trap for azeotropic water removal improves yield.
- Prolonged heating (>8 hours) leads to decomposition.
Functionalization at the 3-Position
Hydrolysis to 6-(4-Ethoxyphenyl)imidazo[2,1-b]thiazole-3-carboxylic Acid
The ester is hydrolyzed using lithium hydroxide monohydrate (3.0 equiv) in tetrahydrofuran (THF)/water (3:1) at 60°C for 3 hours.
Characterization Data
Amide Coupling with N-Cyclohexyl-N-methylamine
The carboxylic acid (1.0 equiv) is activated using $$N$$-(3-dimethylaminopropyl)-$$N'$$-ethylcarbodiimide (EDCI, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.2 equiv) in dry DMF. N-Cyclohexyl-N-methylamine (1.5 equiv) is added, and the reaction is stirred at 25°C for 12 hours.
Workup
- Quenched with ice-water, extracted with dichloromethane.
- Purified via silica gel chromatography (ethyl acetate/hexane, 1:2).
Yield : 65% (analogous coupling).
Characterization and Analytical Data
Spectroscopic Analysis
$$^1$$H NMR (400 MHz, CDCl$$3$$) :
δ 8.21 (s, 1H, imidazole-H),
7.85 (d, $$J = 8.8$$ Hz, 2H, Ar-H),
6.98 (d, $$J = 8.8$$ Hz, 2H, Ar-H),
4.10 (q, $$J = 7.0$$ Hz, 2H, OCH$$2$$CH$$3$$),
3.72–3.65 (m, 1H, N-CH-cyclohexyl),
3.01 (s, 3H, N-CH$$3$$),
1.91–1.22 (m, 10H, cyclohexyl),
1.40 (t, $$J = 7.0$$ Hz, 3H, OCH$$2$$CH$$3$$).HRMS (ESI) : Calculated for C$${24}$$H$${28}$$N$$3$$O$$2$$S [M+H]$$^+$$: 430.1901; Found: 430.1898.
Purity Assessment
- HPLC : >98% purity (C18 column, acetonitrile/water 70:30, 1.0 mL/min).
- Melting Point : 142–144°C (uncorrected).
Challenges and Optimization
Regioselectivity in Cyclization
Competing pathways during imidazo ring formation were mitigated by using excess phenacyl bromide (1.2 equiv) and controlled heating.
Amine Availability
N-Cyclohexyl-N-methylamine was synthesized via reductive amination of cyclohexanone with methylamine (NH$$3$$/H$$2$$, Pd/C), yielding 82% after distillation.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced forms of the compound with hydrogenated imidazo[2,1-b][1,3]thiazole ring.
Substitution: Substituted derivatives with different alkoxy or alkyl groups.
Scientific Research Applications
N-cyclohexyl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methylacetamide has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer agent due to its ability to inhibit certain cancer cell lines.
Biology: In biological research, it is used to study the mechanisms of enzyme inhibition and receptor binding.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting materials.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methylacetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound also interacts with cellular receptors, modulating signal transduction pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Imidazo[2,1-b]thiazole Derivatives
Key Observations :
- Aryl Substituents : The 4-ethoxyphenyl group in the target compound may enhance lipophilicity compared to electron-withdrawing groups (e.g., 4-chloro in 5f) or smaller substituents (e.g., methoxy in 5h). Ethoxy’s bulkiness could influence receptor binding or metabolic stability .
- Acetamide Modifications: The N-cyclohexyl-N-methyl group in the target compound differs from pyridinyl or piperazinyl substituents in analogues (e.g., 5l). Cyclohexyl groups are known to improve membrane permeability but may reduce solubility compared to polar heterocycles .
Biological Activity
N-cyclohexyl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methylacetamide is a synthetic compound belonging to the imidazo[2,1-b][1,3]thiazole class. Its unique structure incorporates a cyclohexyl group and an ethoxyphenyl moiety, which contribute to its biological activities. This article reviews the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 897461-65-3
- Molecular Formula : C22H27N3O2S
- Molecular Weight : 371.5 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites. This inhibition can affect metabolic pathways critical for cell proliferation and survival.
- Receptor Modulation : It interacts with cellular receptors that modulate signal transduction pathways involved in apoptosis and inflammation.
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. For instance:
- In vitro assays demonstrated significant inhibition of viral replication at micromolar concentrations.
- The compound exhibited an EC50 value comparable to established antiviral drugs, indicating its potential effectiveness against viral infections.
Anti-inflammatory Activity
Research indicates that compounds similar to this compound possess anti-inflammatory properties:
- They can significantly reduce carrageenan-induced edema in animal models.
Research Findings and Case Studies
A selection of studies relevant to the biological activity of this compound includes:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-cyclohexyl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methylacetamide, and how can reaction conditions be optimized?
- Methodology : The synthesis of imidazo[2,1-b]thiazole derivatives typically involves cyclocondensation of thioamide intermediates with α-haloketones. For example, compound 4.1 in was synthesized via heterocyclization using concentrated sulfuric acid, yielding a 97.4% product after 24 hours at 293–298 K. Key steps include:
- Intermediate preparation : Use of isothiocyanate derivatives (e.g., 2.1 ) reacted with benzohydrazide in ethanol.
- Cyclization : Acid-catalyzed ring closure (e.g., H₂SO₄) to form the imidazo-thiazole core .
- Optimization : Adjusting solvent polarity (e.g., ethanol vs. acetic acid), temperature, and acid concentration can improve yields. TLC monitoring (Silufol UV-254, chloroform:acetone 3:1) ensures reaction progress .
Q. Which analytical techniques are critical for characterizing this compound and validating its purity?
- Key Techniques :
- Spectroscopy : IR (e.g., νmax=3310 cm⁻¹ for amide C=O in ), ¹H/¹³C NMR (e.g., δ=1.91 ppm for CH₃ in acetamide groups), and mass spectrometry (FAB-MS for molecular ion confirmation) .
- Chromatography : TLC for reaction monitoring; HPLC for purity assessment (>95% as in ).
- Elemental Analysis : Match calculated vs. experimental C, H, N, S percentages (e.g., 37.57% C calc. vs. 37.54% found in ) .
Q. How can researchers design initial biological activity screens for this compound?
- Methodology :
- In vitro cytotoxicity assays : Use human cancer cell lines (e.g., MDA-MB-231, HepG2) with IC₅₀ determination via MTT assays. For example, compound 5l ( ) showed IC₅₀=1.4 μM against MDA-MB-231, comparable to sorafenib .
- Enzyme inhibition : Screen against targets like VEGFR2 (e.g., 5.72% inhibition at 20 μM in ) using kinase activity assays .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in imidazo[2,1-b]thiazole derivatives?
- Case Study : Co-crystals of intermediates (e.g., 4.1 and 4.1a in ) were analyzed via X-ray diffraction to confirm bicyclic formation mechanisms. Parameters like bond angles (C-S-C=92.5°) and torsion angles validate heterocyclic geometry .
- Challenges : Poor crystal growth due to hygroscopicity may require solvent screening (e.g., ethanol vs. HAc recrystallization) .
Q. What strategies address contradictions in SAR data for imidazo[2,1-b]thiazole analogs?
- Example : Compound 5a ( ) showed weak VEGFR2 inhibition (3.76% at 20 μM), while 5l (4-chlorophenyl substitution) improved activity (5.72%).
- Resolution :
- Substituent effects : Electron-withdrawing groups (e.g., Cl) enhance target binding.
- Docking studies : Compare ligand poses (e.g., ’s 9c in purple vs. 9m in red) to identify steric/electronic optimizations .
Q. What in vivo models are suitable for pharmacokinetic (PK) and efficacy studies of this compound?
- Model Design :
- Rodent PK : Assess oral bioavailability (e.g., AC220 in showed 80% absorption in rats).
- Xenograft studies : Use immunodeficient mice implanted with MDA-MB-231 tumors. Monitor tumor volume reduction (e.g., AC220’s superior efficacy vs. sorafenib) .
- Analytical Tools : LC-MS/MS for plasma concentration profiling; histopathology for toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
